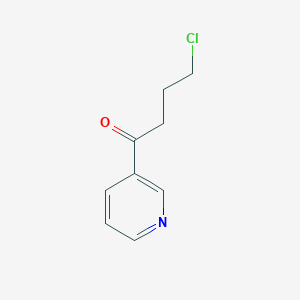
4-氯-1-(吡啶-3-基)丁-1-酮
描述
“4-Chloro-1-(pyridin-3-YL)butan-1-one” is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol. This compound is related to pyridines, which are a class of compounds that have been used in the design and synthesis of various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-(pyridin-3-YL)butan-1-one” can be represented by the SMILES notation: ClCCCC(=O)C1=CN=CC=C1 . This notation provides a way to represent the structure of the compound in a textual format.科学研究应用
1. 互变异构混合物和分子结构
研究表明,4-氯-1-(吡啶-3-基)丁-1-酮等化合物可以以不同的互变异构形式存在。例如,对类似化合物的研究表明,它们可以形成各种互变异构混合物,如二烯二醇、烯醇亚胺-烯胺酮和二烯胺二酮,其中最稳定的形式通常是高度共轭的,并由强分子内氢键稳定 (Ośmiałowski 等人,2002 年)。
2. 衍生化合物的合成
4-氯-1-(吡啶-3-基)丁-1-酮可用作合成各种衍生化合物的原料。例如,研究已记录了以 1-(吡啶-2-基)丁-2-酮为中间产物合成 3,6-二氮杂桥亚当烷-9-酮 (Kuznetsov 等人,2010 年)。
3. 在分子络合中的应用
类似于 4-氯-1-(吡啶-3-基)丁-1-酮的化合物已用于分子络合研究中。它们可以与各种分子形成络合物,这对于理解分子相互作用和设计新的化学实体非常重要 (Zimmerman 等人,1991 年)。
4. DFT 研究和稳定性分析
密度泛函理论 (DFT) 计算用于研究像 4-氯-1-(吡啶-3-基)丁-1-酮这样的化合物的稳定性和互变异构偏好。这些研究有助于理解在不同环境中的首选分子结构,这在制药和化工行业至关重要 (Dobosz 等人,2010 年)。
5. 在传感器技术中的应用
4-氯-1-(吡啶-3-基)丁-1-酮的某些衍生物已用于创建新型光学传感结构。例如,聚合物基三元铕 (III) 配合物体系的设计展示了其在传感器应用中的实用性,展示了此类化合物的多功能性 (Li 等人,2019 年)。
6. 分子间相互作用的研究
对 4-氯-1-(吡啶-3-基)丁-1-酮衍生物的研究有助于理解分子间相互作用,这对于新药和新材料的开发至关重要。对这些相互作用的热力学和动力学的研究提供了对这些化合物在各种条件下的行为的见解 (Lomas,2011 年)。
7. 电致变色器件制造
某些衍生物还用于电致变色器件的制造。例如,已探索合成中心对称聚合物前体及其共聚以创建具有多种颜色状态的器件,表明其在智能材料和显示技术中的潜力 (Yagmur 等人,2013 年)。
未来方向
The future directions for “4-Chloro-1-(pyridin-3-YL)butan-1-one” could involve further exploration of its potential therapeutic effects, particularly given the interest in pyridine derivatives as pharmaceutical agents . More research is needed to fully understand the properties and potential applications of this compound.
属性
IUPAC Name |
4-chloro-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTPFQRLEGLYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499550 | |
| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(pyridin-3-YL)butan-1-one | |
CAS RN |
69963-21-9 | |
| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B3056181.png)

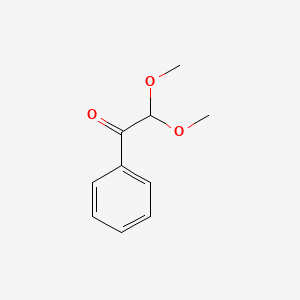
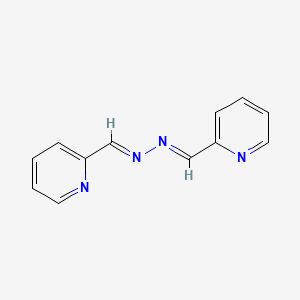
![4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B3056187.png)
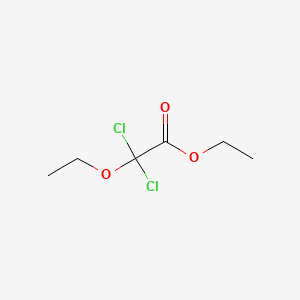
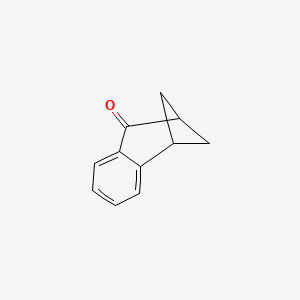
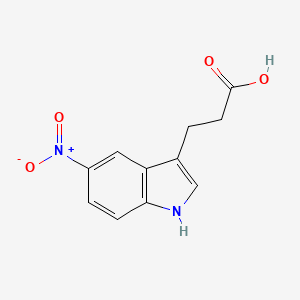
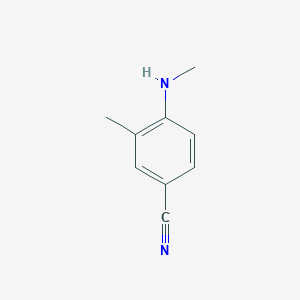
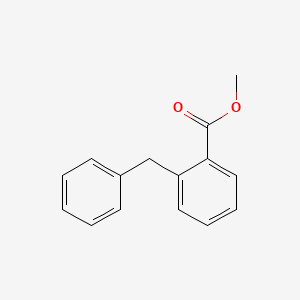
![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)
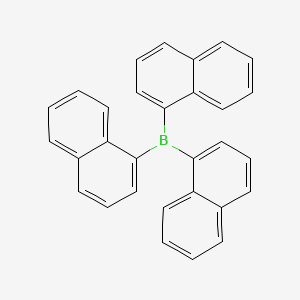
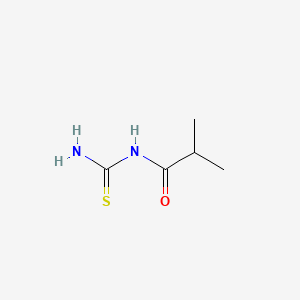
![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)